(Rac)-Hydroxycotinine-d3

Description

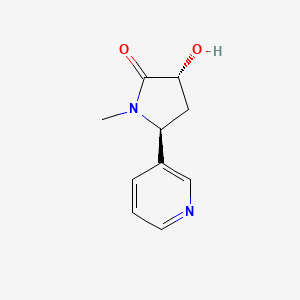

Structure

3D Structure

Properties

IUPAC Name |

(3R,5S)-3-hydroxy-1-methyl-5-pyridin-3-ylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c1-12-8(5-9(13)10(12)14)7-3-2-4-11-6-7/h2-4,6,8-9,13H,5H2,1H3/t8-,9+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOKCJXZZNAUIQN-DTWKUNHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(CC(C1=O)O)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@@H](C[C@H](C1=O)O)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30873224 | |

| Record name | trans-3'-Hydroxycotinine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30873224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34834-67-8, 108450-02-8 | |

| Record name | Hydroxycotinine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34834-67-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroxycotinine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034834678 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Pyrrolidinone, 3-hydroxy-1-methyl-5-(3-pyridinyl)-, (3R,5S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108450028 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-3'-Hydroxycotinine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30873224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 34834-67-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3'-HYDROXYCOTININE, TRANS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H7LH47Y29A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(Rac)-Hydroxycotinine-d3: A Technical Guide for Researchers

(Rac)-Hydroxycotinine-d3 is the deuterated form of hydroxycotinine, a primary metabolite of cotinine, which itself is the main metabolite of nicotine. The "d3" designation indicates the presence of three deuterium atoms, making it a valuable tool in analytical chemistry, particularly for mass spectrometry-based methods. Its primary application is as an internal standard for the accurate quantification of hydroxycotinine in biological samples, which is crucial for studies on nicotine metabolism, tobacco exposure, and smoking cessation therapies. The "(Rac)" prefix signifies that the compound is a racemic mixture, containing equal amounts of both enantiomers.

This guide provides a comprehensive overview of (Rac)-Hydroxycotinine-d3, including its role in nicotine metabolism, its application in bioanalysis, and detailed experimental protocols for its use.

Chemical and Physical Properties

The fundamental properties of (Rac)-Hydroxycotinine-d3 and its non-deuterated counterpart are summarized below. These properties are essential for its use in analytical method development.

| Property | (Rac)-Hydroxycotinine-d3 (trans) | trans-3'-Hydroxycotinine |

| Molecular Formula | C₁₀H₉D₃N₂O₂ | C₁₀H₁₂N₂O₂ |

| Molecular Weight | 195.23 (Varies slightly by source) | 192.21 g/mol [1][2] |

| Appearance | Typically a solid | Solid |

| Synonyms | trans-3'-hydroxycotinine-D3 | 3-Hydroxycotinine[1][2] |

| Primary Application | Internal standard for mass spectrometry | Biomarker of nicotine exposure |

Role in Nicotine Metabolism

Nicotine undergoes extensive metabolism in the human liver, primarily by cytochrome P450 enzymes, with CYP2A6 playing a major role.[3][4][5][6] Approximately 70-80% of nicotine is converted to cotinine.[3][6] Cotinine is then further metabolized, with a significant portion being hydroxylated by CYP2A6 to form trans-3'-hydroxycotinine (3HC).[3][4][7] This metabolite, along with its glucuronide conjugate, is a major end-product of nicotine metabolism found in urine, accounting for 40-60% of the initial nicotine dose.[6][7] The ratio of 3HC to cotinine, known as the Nicotine Metabolite Ratio (NMR), is a widely used biomarker for CYP2A6 activity and the rate of nicotine metabolism.[3][8]

References

- 1. 3-Hydroxycotinine | C10H12N2O2 | CID 10219774 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3'-Hydroxycotinine, trans- | C10H12N2O2 | CID 107963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. ClinPGx [clinpgx.org]

- 7. Human Metabolome Database: Showing metabocard for Hydroxycotinine (HMDB0001390) [hmdb.ca]

- 8. Nicotine Metabolite Ratio (3-hydroxycotinine/cotinine) in Plasma and Urine by Different Analytical Methods and Laboratories: Implications for Clinical Implementation - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to (Rac)-Hydroxycotinine-d3

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the chemical properties, metabolic pathways, and analytical methodologies related to (Rac)-Hydroxycotinine-d3. This deuterated analog of a major nicotine metabolite is a critical tool in pharmacokinetic and metabolic studies.

Core Chemical Properties

(Rac)-Hydroxycotinine-d3, also known as trans-3'-Hydroxy Cotinine-d3 (Racemic Mixture), is a stable isotope-labeled form of hydroxycotinine. The deuterium labeling provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based quantification of its non-labeled counterpart in biological matrices.

| Property | Value | Source |

| CAS Number | 159956-78-2 | [1] |

| Molecular Formula | C₁₀H₉D₃N₂O₂ | [1] |

| Molecular Weight | 195.23 g/mol | [1] |

| Alternate Name | trans-3-Hydroxy-1-(methyl-d3)-5-(3-pyridinyl)-2-pyrrolidinone | [1] |

| Application | Labeled nicotine metabolite | [1] |

Metabolic Signaling Pathway: Nicotine Metabolism

(Rac)-Hydroxycotinine-d3 follows the same metabolic pathway as its non-deuterated analog, which is a key part of nicotine metabolism. The primary enzyme responsible for the metabolism of nicotine and its downstream metabolites is Cytochrome P450 2A6 (CYP2A6), predominantly found in the liver.

The metabolic cascade begins with the oxidation of nicotine to cotinine, a major proximate metabolite. Cotinine is then further metabolized by CYP2A6 to trans-3'-hydroxycotinine. The ratio of trans-3'-hydroxycotinine to cotinine is often used as a biomarker for CYP2A6 enzyme activity. Genetic variations in the CYP2A6 gene can lead to significant inter-individual differences in the rate of nicotine metabolism.

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible use of (Rac)-Hydroxycotinine-d3 in research. Below are synthesized protocols for its synthesis, purification, and analysis based on established methods for related compounds.

Synthesis of (Rac)-trans-3'-Hydroxycotinine-d3

Materials:

-

(Rac)-Cotinine-d3

-

Lithium diisopropylamide (LDA)

-

Oxodiperoxymolybdenum(pyridine)(hexamethylphosphoric triamide) (MoOPH)

-

Dibenzyl peroxydicarbonate

-

Sodium bis(trimethylsilyl)amide (NaN[(CH3)3Si]2)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous sodium sulfite

-

Base for hydrolysis (e.g., sodium hydroxide)

Procedure (Adapted):

-

Deprotonation: Dissolve (Rac)-Cotinine-d3 in anhydrous THF and cool the solution to -78°C under an inert atmosphere (e.g., argon). Add a solution of LDA in THF dropwise to the cooled solution to deprotonate the cotinine-d3.

-

Oxidation: To the reaction mixture, add a solution of MoOPH or dibenzyl peroxydicarbonate in THF. Allow the reaction to proceed at low temperature, followed by gradual warming to room temperature.

-

Quenching: Quench the reaction by adding a saturated aqueous solution of sodium sulfite.

-

Extraction: Extract the crude product with an organic solvent such as ethyl acetate.

-

Hydrolysis: Subject the crude product to base-catalyzed hydrolysis to yield (Rac)-trans-3'-hydroxycotinine-d3.

-

Purification: The final product should be purified using column chromatography.

Purification Protocol

Purification of the synthesized (Rac)-trans-3'-hydroxycotinine-d3 is essential to remove unreacted starting materials and byproducts.

Method: Column Chromatography

-

Stationary Phase: Silica gel

-

Mobile Phase: A solvent system such as ethyl acetate/methanol/concentrated ammonia (e.g., 80:20:5 v/v/v) can be effective.[2]

-

Procedure:

-

Prepare a silica gel column.

-

Dissolve the crude (Rac)-trans-3'-hydroxycotinine-d3 in a minimal amount of the mobile phase.

-

Load the sample onto the column.

-

Elute the column with the mobile phase, collecting fractions.

-

Monitor the fractions by thin-layer chromatography (TLC) or LC-MS to identify those containing the pure product.

-

Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified (Rac)-trans-3'-hydroxycotinine-d3.

-

Analytical Methods

(Rac)-Hydroxycotinine-d3 is typically used as an internal standard for the quantification of endogenous trans-3'-hydroxycotinine in biological samples. However, the following methods can be adapted to quantify (Rac)-Hydroxycotinine-d3 itself.

1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is the most common and sensitive method for the analysis of nicotine metabolites.

-

Sample Preparation (from Urine):

-

To 1 mL of urine, add an internal standard (if quantifying (Rac)-Hydroxycotinine-d3, a different deuterated analog or a structural analog would be used).

-

Perform solid-phase extraction (SPE) using a mixed-mode cation exchange cartridge.

-

Wash the cartridge with water, HCl, and methanol.

-

Elute the analyte with a mixture of dichloromethane, isopropanol, and ammonium hydroxide.

-

Evaporate the eluate to dryness and reconstitute in the mobile phase.[3]

-

-

Chromatographic Conditions:

-

Column: A Synergi Polar RP column or a phenyl-hexyl column can provide good separation.[3]

-

Mobile Phase: A gradient elution with 0.1% formic acid in water and 0.1% formic acid in acetonitrile is commonly used.

-

Flow Rate: 0.25 mL/min.

-

-

Mass Spectrometry Conditions:

-

Ionization: Positive mode electrospray ionization (ESI).

-

Monitoring: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions would need to be optimized for (Rac)-Hydroxycotinine-d3.

-

2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the analysis of these compounds, often requiring derivatization.

-

Sample Preparation (from Urine):

-

Perform enzymatic hydrolysis with β-glucuronidase to measure total (free + conjugated) analyte.

-

Perform a basic liquid-liquid extraction with a solvent mixture like dichloromethane and n-butyl acetate.

-

Evaporate the organic layer to dryness.

-

Derivatize the hydroxyl group of (Rac)-Hydroxycotinine-d3 with an agent such as bis(trimethylsilyl)acetamide (BSA).

-

-

Chromatographic Conditions:

-

Column: A capillary column such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent).

-

Carrier Gas: Helium.

-

Temperature Program: A temperature gradient from a lower starting temperature (e.g., 100°C) to a higher final temperature (e.g., 280°C) to ensure good separation.

-

-

Mass Spectrometry Conditions:

-

Ionization: Electron Ionization (EI).

-

Monitoring: Selected Ion Monitoring (SIM) of characteristic ions of the derivatized (Rac)-Hydroxycotinine-d3.

-

This technical guide provides a foundational understanding of (Rac)-Hydroxycotinine-d3 for its application in scientific research. For specific experimental applications, further optimization and validation of the described protocols are recommended.

References

- 1. Trans-3′-hydroxycotinine: Disposition kinetics, effects and plasma levels during cigarette smoking - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Simultaneous Quantification of Nicotine, Cotinine, trans-3′-Hydroxycotinine, Norcotinine and Mecamylamine in Human Urine by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A new gas chromatography-mass spectrometry method for simultaneous determination of total and free trans-3'-hydroxycotinine and cotinine in the urine of subjects receiving transdermal nicotine - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of Deuterated Hydroxycotinine for Advanced Pharmaceutical Research

For Immediate Release

This whitepaper provides a comprehensive technical guide for the synthesis of deuterated hydroxycotinine, a critical analytical standard in drug metabolism and pharmacokinetic studies. The synthesis is a two-stage process commencing with the preparation of deuterated cotinine, followed by its hydroxylation to yield the target compound. This document is intended for an audience of researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic and metabolic pathways.

Introduction

trans-3'-Hydroxycotinine is the primary metabolite of cotinine, which itself is the major metabolite of nicotine. The quantification of nicotine and its metabolites is crucial for understanding tobacco exposure, nicotine dependence, and the efficacy of smoking cessation therapies. Deuterated analogs of these metabolites, such as deuterated trans-3'-hydroxycotinine, serve as indispensable internal standards in mass spectrometry-based bioanalytical methods, ensuring accurate and precise quantification in complex biological matrices. This guide outlines a robust methodology for the synthesis of this vital research tool.

Metabolic Pathway of Nicotine

The metabolic conversion of nicotine to trans-3'-hydroxycotinine is a multi-step enzymatic process primarily occurring in the liver. The pathway is initiated by the cytochrome P450 enzyme CYP2A6, which catalyzes the oxidation of nicotine to a nicotine iminium ion. This intermediate is then converted to cotinine by aldehyde oxidase. Subsequently, CYP2A6 further hydroxylates cotinine to form trans-3'-hydroxycotinine.

Caption: Metabolic conversion of nicotine to trans-3'-hydroxycotinine.

Synthesis of Deuterated Hydroxycotinine: A Two-Stage Approach

The synthesis of deuterated trans-3'-hydroxycotinine is achieved in two main stages: first, the synthesis of a deuterated cotinine precursor, followed by the stereoselective hydroxylation of this precursor.

Stage 1: Synthesis of Deuterated Cotinine (d₃-Cotinine)

General Workflow for d₃-Cotinine Synthesis:

Caption: General workflow for the synthesis of d₃-Cotinine.

Stage 2: Synthesis of trans-3'-Hydroxy-d₃-cotinine

With deuterated cotinine in hand, the next stage involves the introduction of a hydroxyl group at the 3' position of the pyrrolidinone ring. A commonly employed method involves the deprotonation of cotinine followed by oxidation.[1][2]

Experimental Protocol:

A detailed protocol for the synthesis of the unlabeled trans-3'-hydroxycotinine has been described and can be adapted for the deuterated analog.[2]

-

Deprotonation: A solution of (S)-cotinine (or in this case, d₃-cotinine) in dry tetrahydrofuran (THF) is cooled to -78 °C. Lithium diisopropylamide (LDA) is then added to facilitate deprotonation.

-

Oxidation: An oxidizing agent, such as oxodiperoxymolybdenum(pyridine)(hexamethylphosphoric triamide) (MoOPH), is added to the solution. This results in a mixture of trans- and cis-3'-hydroxycotinine.[2]

-

Purification: The resulting mixture of isomers is then purified to isolate the desired trans isomer. This can be achieved through techniques such as conversion to a solid ester derivative (e.g., hexanoate ester), recrystallization, and subsequent cleavage of the ester.[2]

Another reported two-step method for the synthesis of unlabeled trans-3'-hydroxycotinine from cotinine utilizes NaN[(CH₃)₃Si]₂ and dibenzyl peroxydicarbonate, followed by base-catalyzed hydrolysis.[1] This method could also be adapted for the deuterated compound.

Synthetic Workflow for Hydroxylation:

Caption: Synthetic workflow for the hydroxylation of d₃-Cotinine.

Quantitative Data

The following tables summarize key quantitative data related to the synthesis and properties of cotinine and hydroxycotinine derivatives.

Table 1: Synthesis of trans-3'-Hydroxycotinine (Unlabeled)

| Parameter | Value | Reference |

| Starting Material | (S)-Cotinine | [2] |

| Key Reagents | LDA, MoOPH | [2] |

| Product Ratio (trans:cis) | 80:20 | [2] |

| Final Purity of trans Isomer | >98% | [2] |

Table 2: Properties of Deuterated Cotinine

| Property | Value | Reference |

| Chemical Name | 1-(methyl-d₃)-5-(3-pyridinyl)-2-pyrrolidinone | |

| Deuterated Forms | ≥99% (d₁-d₃) | |

| Molecular Formula | C₁₀H₉D₃N₂O | |

| Molecular Weight | 179.2 |

Conclusion

The synthesis of deuterated hydroxycotinine is a critical process for enabling high-precision bioanalytical studies of nicotine metabolism. By following a two-stage approach involving the initial preparation of deuterated cotinine and its subsequent stereoselective hydroxylation, researchers can obtain the necessary internal standards for accurate quantification. The methodologies outlined in this guide, adapted from established literature, provide a solid foundation for the successful synthesis of this important analytical tool. Further optimization of reaction conditions and purification techniques may lead to improved yields and purity, enhancing the utility of this compound in pharmaceutical and clinical research.

References

- 1. A convenient synthesis of trans-3'-hydroxycotinine, a major nicotine metabolite found in the urine of tobacco users - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of (3'R,5'S)-trans-3'-hydroxycotinine, a major metabolite of nicotine. Metabolic formation of 3'-hydroxycotinine in humans is highly stereoselective - PubMed [pubmed.ncbi.nlm.nih.gov]

(Rac)-Hydroxycotinine-d3 certificate of analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (Rac)-Hydroxycotinine-d3, a deuterated isotopologue of hydroxycotinine, a major metabolite of cotinine and a biomarker for nicotine exposure. This document details its physicochemical properties, relevant metabolic pathways, and analytical methodologies for its quantification.

Certificate of Analysis (Illustrative)

While a specific Certificate of Analysis for each batch of (Rac)-Hydroxycotinine-d3 should be obtained from the supplier, the following table represents typical data provided for such a reference standard.

| Parameter | Specification |

| Product Name | (Rac)-Hydroxycotinine-d3 |

| Appearance | White to off-white solid |

| Molecular Formula | C₁₀H₉D₃N₂O₂ |

| Molecular Weight | 195.23 g/mol |

| Purity (by HPLC) | ≥98% |

| Deuterium Incorporation | ≥99 atom % D |

| Identity (by MS, NMR) | Conforms to structure |

| Solubility | Soluble in methanol, acetonitrile, DMSO |

| Storage Condition | -20°C, desiccated, protected from light |

Physicochemical and Quantitative Data

The following tables summarize key quantitative data for hydroxycotinine and the related deuterated compound, rac-Cotinine-d3. This information is critical for analytical method development and interpretation of experimental results.

Table 1: Physicochemical Properties of trans-3'-Hydroxycotinine

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₂N₂O₂ | [1] |

| Molecular Weight | 192.21 g/mol | [1] |

| CAS Number | 34834-67-8 | [1] |

| XLogP3 | -0.9 | [1] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 4 | [2] |

Table 2: Properties of rac-Cotinine-d3 (Related Deuterated Compound)

| Property | Value | Reference |

| Molecular Formula | C₁₀H₉D₃N₂O | [3] |

| Molecular Weight | 179.23 g/mol | [3] |

| CAS Number | 110952-70-0 | [3] |

| Purity | >95% (HPLC) | [3] |

| Melting Point | 48-50°C | [4] |

| Solubility | Chloroform, Dichloromethane, Ethanol, Water | [4] |

Metabolic Pathway of Nicotine

Hydroxycotinine is a key metabolite in the nicotine degradation pathway. The primary enzyme responsible for the conversion of cotinine to 3'-hydroxycotinine is Cytochrome P450 2A6 (CYP2A6).[5][6] The ratio of 3'-hydroxycotinine to cotinine is often used as a biomarker for CYP2A6 activity.[6][7]

Metabolic conversion of Nicotine to trans-3'-Hydroxycotinine.

Experimental Protocols

The quantification of (Rac)-Hydroxycotinine-d3, typically as an internal standard, and its non-deuterated counterpart in biological matrices is predominantly achieved through Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation: Solid Phase Extraction (SPE)

A common method for extracting nicotine and its metabolites from urine involves solid-phase extraction.[8]

-

Sample Pre-treatment: Dilute 180 µL of urine with 1000 µL of 5 mM ammonium formate (pH 2.5).[8]

-

Internal Standard Spiking: Add a working solution of (Rac)-Hydroxycotinine-d3 and other deuterated internal standards.[8]

-

SPE Cartridge Conditioning: Condition a SOLA CX SPE cartridge with 500 µL of methanol followed by 500 µL of 5 mM ammonium formate (pH 2.5).[8]

-

Sample Loading: Apply the pre-treated sample to the SPE cartridge.[8]

-

Washing: Wash the cartridge with 1000 µL of 5 mM ammonium formate (pH 2.5).[8]

-

Elution: Elute the analytes with an appropriate solvent, often a mixture of dichloromethane, isopropanol, and ammonium hydroxide.[9]

-

Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.[9]

Workflow for sample preparation using Solid Phase Extraction.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

Below are typical parameters for the chromatographic separation and mass spectrometric detection of hydroxycotinine.[10][11]

Chromatographic Conditions:

-

Column: A C18 reversed-phase column is commonly used, such as a ZORBAX RRHD StableBond C18 (2.1 × 150 mm, 1.8 µm).[10]

-

Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., 5 mM ammonium formate, pH 4.5) and an organic solvent (e.g., acetonitrile or methanol) is employed.[10]

-

Flow Rate: A typical flow rate is around 300 µL/min.[10]

-

Column Temperature: The column is often heated to around 50°C to ensure reproducible retention times.[10]

Mass Spectrometry Conditions:

-

Ionization: Positive ion electrospray ionization (ESI) is commonly used.[10]

-

Detection Mode: Multiple Reaction Monitoring (MRM) is utilized for its high selectivity and sensitivity.

-

MRM Transitions (Illustrative):

-

trans-3'-Hydroxycotinine: The precursor ion [M+H]⁺ at m/z 193.1 is fragmented to produce product ions, with common transitions being monitored.

-

(Rac)-Hydroxycotinine-d3: The precursor ion [M+H]⁺ at m/z 196.1 is monitored with corresponding fragment ions.

-

References

- 1. 3'-Hydroxycotinine, trans- | C10H12N2O2 | CID 107963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Hydroxycotinine | C10H12N2O2 | CID 10219774 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. rac-Cotinine-d3 | TRC-C725005-10MG | LGC Standards [lgcstandards.com]

- 4. usbio.net [usbio.net]

- 5. alliedacademies.org [alliedacademies.org]

- 6. Nicotine Metabolite Ratio (3-hydroxycotinine/cotinine) in Plasma and Urine by Different Analytical Methods and Laboratories: Implications for Clinical Implementation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ClinPGx [clinpgx.org]

- 8. assets.fishersci.com [assets.fishersci.com]

- 9. Simultaneous Quantification of Nicotine, Cotinine, trans-3′-Hydroxycotinine, Norcotinine and Mecamylamine in Human Urine by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Determination of cotinine and 3-hydroxynicotinine in human serum by liquid chromatography-tandem mass spectrometry and its application - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of (Rac)-Hydroxycotinine-d3 in Advancing Nicotine Research: A Technical Guide

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the critical role of (Rac)-Hydroxycotinine-d3 in the field of nicotine research. It provides a detailed overview of its application, the underlying metabolic pathways, and standardized experimental protocols for its use.

Introduction: The Need for Precision in Nicotine Metabolite Quantification

Nicotine, the primary psychoactive component of tobacco, undergoes extensive metabolism in the body, leading to a variety of breakdown products. The quantification of these metabolites is crucial for understanding nicotine pharmacokinetics, individual differences in metabolism, and the efficacy of smoking cessation therapies. Among the key metabolites is 3'-hydroxycotinine (3HC), and its accurate measurement is paramount. (Rac)-Hydroxycotinine-d3 is a deuterated analog of 3'-hydroxycotinine, meaning three of its hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for analytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), ensuring the precision and reliability of quantitative studies.

Core Application: An Indispensable Internal Standard

The primary and most critical role of (Rac)-Hydroxycotinine-d3 in nicotine research is its use as an internal standard in bioanalytical methods.[1][2][3] Due to its structural similarity and identical chemical properties to the endogenous analyte (3'-hydroxycotinine), it co-elutes during chromatography and experiences similar ionization efficiency and potential matrix effects in the mass spectrometer. However, its slightly higher mass, due to the deuterium atoms, allows it to be distinguished from the non-labeled analyte by the mass spectrometer. This enables accurate quantification by correcting for any analyte loss during sample preparation and instrumental analysis.

The Metabolic Landscape: Nicotine's Journey to Hydroxycotinine

Nicotine is primarily metabolized in the liver, with 70-80% being converted to cotinine.[4][5][6] This conversion is mainly catalyzed by the cytochrome P450 enzyme CYP2A6.[5][6][[“]] Cotinine is then further metabolized to trans-3'-hydroxycotinine (3HC), a reaction also predominantly mediated by CYP2A6.[6][[“]] The ratio of 3HC to cotinine in biological fluids, known as the Nicotine Metabolite Ratio (NMR), serves as a reliable biomarker for CYP2A6 enzyme activity and the rate of nicotine metabolism in an individual.[1] Faster metabolizers tend to have higher NMR values.

Nicotine Metabolism Pathway

Experimental Protocols: A Guide to Quantification

The following section outlines a generalized, yet detailed, methodology for the simultaneous quantification of nicotine metabolites, including 3'-hydroxycotinine, in biological matrices such as urine and plasma, using (Rac)-Hydroxycotinine-d3 as an internal standard.

Sample Preparation: Solid-Phase Extraction (SPE)

-

Sample Pre-treatment: To 200 µL of the biological sample (e.g., urine), add an internal standard working solution containing (Rac)-Hydroxycotinine-d3 and other relevant deuterated standards (e.g., cotinine-d3, nicotine-d4).

-

Enzymatic Hydrolysis (for total concentrations): For the analysis of total (free and glucuronidated) metabolites, treat the sample with β-glucuronidase to deconjugate the glucuronides.

-

Protein Precipitation (for plasma/serum): If using plasma or serum, add a protein precipitating agent like acetonitrile, vortex, and centrifuge to pellet the proteins. The supernatant is then used for SPE.

-

Solid-Phase Extraction:

-

Conditioning: Condition a mixed-mode cation exchange (MCX) SPE cartridge with methanol followed by an acidic buffer.

-

Loading: Load the pre-treated sample onto the SPE cartridge.

-

Washing: Wash the cartridge with an acidic buffer to remove interferences. A subsequent wash with methanol can be used to elute certain analytes if desired.

-

Elution: Elute the target analytes (nicotine, cotinine, 3'-hydroxycotinine, and their deuterated analogs) with a basic organic solvent mixture (e.g., dichloromethane:isopropanol:ammonium hydroxide).

-

-

Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a mobile phase-compatible solution for LC-MS/MS analysis.

Analytical Workflow

LC-MS/MS Analysis

-

Chromatographic Separation:

-

Column: A C18 reverse-phase column is typically used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid) is employed for separation.

-

Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

-

-

Mass Spectrometric Detection:

-

Ionization: Positive mode electrospray ionization (ESI+) is commonly used.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring specific precursor ion to product ion transitions for each analyte and its internal standard.

-

Quantitative Data Summary

The following tables summarize key quantitative parameters for 3'-hydroxycotinine and its deuterated internal standard, (Rac)-Hydroxycotinine-d3, as reported in various validated analytical methods.

Table 1: Mass Spectrometry Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| trans-3'-Hydroxycotinine | 193.1 | 80.0 |

| (Rac)-Hydroxycotinine-d3 | 196.1 | 80.0 or 83.0 |

Note: Specific ion transitions may vary slightly depending on the instrument and optimization.

Table 2: Performance Characteristics of Analytical Methods

| Biological Matrix | LLOQ (ng/mL) | Extraction Recovery (%) | Reference |

| Human Urine | 0.5 | 55.1 - 109.1 | [2] |

| Human Meconium | 1.25 | Not specified | [8] |

| Human Serum | 0.5 | ~100 | [9] |

| Human Plasma | 1.5 | 76.8 - 96.4 | [10] |

LLOQ: Lower Limit of Quantification

Conclusion

(Rac)-Hydroxycotinine-d3 is an essential tool in nicotine research, enabling the accurate and precise quantification of 3'-hydroxycotinine. Its role as an internal standard is fundamental to the reliability of LC-MS/MS-based studies investigating nicotine metabolism, pharmacokinetics, and the factors influencing smoking behavior and cessation. The methodologies and data presented in this guide provide a solid foundation for researchers to develop and validate robust analytical methods, ultimately contributing to a deeper understanding of nicotine's effects and the improvement of public health strategies related to tobacco use.

References

- 1. Nicotine Metabolite Ratio (3-hydroxycotinine/cotinine) in Plasma and Urine by Different Analytical Methods and Laboratories: Implications for Clinical Implementation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Simultaneous Quantification of Nicotine, Cotinine, trans-3′-Hydroxycotinine, Norcotinine and Mecamylamine in Human Urine by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Nicotine Chemistry, Metabolism, Kinetics and Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ClinPGx [clinpgx.org]

- 6. gpnotebook.com [gpnotebook.com]

- 7. consensus.app [consensus.app]

- 8. Quantification of Nicotine, Cotinine, trans-3’-Hydroxycotinine, Nornicotine and Norcotinine in Human Meconium by Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Determination of cotinine and 3-hydroxynicotinine in human serum by liquid chromatography-tandem mass spectrometry and its application - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide to Nicotine Metabolite Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core metabolic pathways of nicotine. It is designed to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and tobacco product research. The guide summarizes quantitative data in structured tables, presents detailed methodologies for key experiments, and visualizes complex pathways and workflows using Graphviz diagrams.

Introduction to Nicotine Metabolism

Nicotine, the primary psychoactive component of tobacco, undergoes extensive metabolism in humans, primarily in the liver.[1] The rate and pathway of nicotine metabolism are critical determinants of nicotine dependence, smoking behavior, and exposure to tobacco-related toxicants.[2] Genetic and environmental factors contribute to inter-individual variability in nicotine metabolism, influencing smoking intensity and the efficacy of smoking cessation therapies.[3] This guide delves into the intricate enzymatic processes that govern the transformation and elimination of nicotine from the body.

Primary Metabolic Pathways of Nicotine

Approximately 70-80% of nicotine is metabolized to cotinine, which serves as a reliable biomarker for nicotine exposure due to its longer half-life.[4][5] The conversion of nicotine to cotinine is a two-step process initiated by cytochrome P450 (CYP) enzymes.[6] Other significant metabolic routes include N-oxidation and glucuronidation.

C-oxidation Pathway: Formation of Cotinine

The major pathway of nicotine metabolism is the C-oxidation of the pyrrolidine ring, leading to the formation of cotinine.[7] This pathway is predominantly catalyzed by the liver enzyme CYP2A6, with minor contributions from CYP2B6.[2][8]

The initial step involves the oxidation of nicotine to a reactive intermediate, nicotine-Δ1'(5')-iminium ion, which is in equilibrium with 5'-hydroxynicotine.[6][9] This intermediate is then further oxidized to cotinine by the cytosolic enzyme aldehyde oxidase.[6][10]

N-oxidation Pathway

A smaller fraction of nicotine, approximately 4-7%, is metabolized via N-oxidation to form nicotine-N'-oxide.[6] This reaction is catalyzed by flavin-containing monooxygenase 3 (FMO3).[8]

Glucuronidation Pathway

Direct conjugation with glucuronic acid is another metabolic route for nicotine. Approximately 3-5% of a nicotine dose is converted to nicotine-N-glucuronide.[6] This phase II reaction is primarily catalyzed by the UDP-glucuronosyltransferase (UGT) enzyme UGT2B10.[3][11] UGT1A4 and UGT1A9 also contribute to nicotine glucuronidation.[4]

References

- 1. Glucuronidation of trans-3′-hydroxycotinine by UGT2B17 and UGT2B10 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Analysis of nicotine in plasma, brain, and hair samples with the same LC-MS/MS method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nicotine glucuronidation and the human UDP-glucuronosyltransferase UGT2B10 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N-glucuronidation of nicotine and cotinine by human liver microsomes and heterologously expressed UDP-glucuronosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. bibalex.org [bibalex.org]

- 6. Nicotine Chemistry, Metabolism, Kinetics and Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases [restek.com]

- 8. ClinPGx [clinpgx.org]

- 9. CYP2A6- and CYP2A13-Catalyzed Metabolism of the Nicotine Δ5′(1′)Iminium Ion - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. aacrjournals.org [aacrjournals.org]

Commercial Suppliers of (Rac)-Hydroxycotinine-d3: A Technical Overview

For researchers, scientists, and drug development professionals engaged in nicotine metabolism studies, pharmacokinetic analyses, or forensic toxicology, obtaining high-purity, isotopically labeled internal standards is critical for accurate quantification. (Rac)-Hydroxycotinine-d3, a deuterated form of a primary nicotine metabolite, serves as an essential tool for mass spectrometry-based assays. This guide provides an overview of commercial suppliers and a typical experimental workflow for its application.

The most commonly available commercial form of this compound is trans-3′-Hydroxy Cotinine-d3 . The "trans" designation refers to the stereochemistry of the hydroxyl group, and it is typically supplied as a racemic mixture.

Commercial Supplier and Product Data

Below is a summary of commercial suppliers offering trans-3′-Hydroxy Cotinine-d3, which serves as the racemic deuterated standard. Researchers should always refer to the supplier's Certificate of Analysis for lot-specific data.

| Supplier | Product Name | CAS Number | Molecular Formula | Notes |

| Santa Cruz Biotechnology | trans-3′-Hydroxy Cotinine-d3[1] | 159956-78-2[1] | C₁₀H₉D₃N₂O₂[1] | Labeled nicotine metabolite. Classified as a Dangerous Good for transport[1]. |

| Sigma-Aldrich (Cerilliant) | trans-3'-Hydroxycotinine-D3 solution | 34834-67-8 (unlabeled) | Not specified | Certified reference material, 100 µg/mL in methanol[2]. |

| Thomas Scientific | trans-3'-Hydroxycotinine-D3 solution | Not specified | Not specified | Distributes MilliporeSigma product. Sold as a 1mL solution[3]. |

| Cayman Chemical | trans-3'-Hydroxycotinine | 34834-67-8 (unlabeled) | C₁₀H₁₂N₂O₂ | Offers the unlabeled compound; deuterated version not explicitly listed but may be available upon inquiry[4]. |

Experimental Protocols & Methodologies

While specific protocols are application-dependent and should be developed and validated in-house, the primary application for (Rac)-Hydroxycotinine-d3 is as an internal standard (IS) in quantitative bioanalysis, typically using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

A general methodology involves:

-

Sample Preparation: Biological matrices (e.g., plasma, urine, or serum) are collected. A known concentration of the deuterated internal standard, (Rac)-Hydroxycotinine-d3, is spiked into the sample.

-

Extraction: The analyte (hydroxycotinine) and the internal standard are extracted from the biological matrix. Common techniques include:

-

Protein Precipitation (PPT): An organic solvent like acetonitrile or methanol is added to precipitate proteins, which are then removed by centrifugation.

-

Liquid-Liquid Extraction (LLE): The sample is mixed with an immiscible organic solvent to extract the analytes.

-

Solid-Phase Extraction (SPE): The sample is passed through a solid sorbent cartridge that retains the analytes, which are then eluted with a solvent.

-

-

LC-MS/MS Analysis: The extracted sample is injected into an LC-MS/MS system. The analyte and internal standard are separated chromatographically and then detected by the mass spectrometer. Quantification is achieved by calculating the peak area ratio of the analyte to the internal standard and comparing it against a calibration curve.

Experimental Workflow Visualization

The following diagram illustrates a typical bioanalytical workflow for the quantification of a target analyte using a deuterated internal standard.

References

An In-depth Technical Guide to the Stability and Storage of Deuterated Cotinine Standards

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a comprehensive overview of the best practices for the storage and handling of deuterated cotinine standards to ensure their chemical and isotopic stability. It includes recommended storage conditions, detailed experimental protocols for stability assessment, quantitative data from stability studies, and an examination of potential degradation pathways.

Introduction

Deuterated cotinine, most commonly cotinine-d3 or cotinine-d4, is an indispensable tool in bioanalytical research, serving as an ideal internal standard for the quantification of cotinine in various biological matrices by mass spectrometry.[1] Cotinine, the major metabolite of nicotine, is a key biomarker for assessing exposure to tobacco smoke.[2] The accuracy and reliability of quantitative analytical methods heavily depend on the stability and purity of the internal standard.[3] Degradation of the standard or exchange of deuterium atoms with protons from the solvent can lead to significant analytical errors, including inconsistent internal standard signals and inaccurate quantification.[4][5]

This technical guide outlines the critical factors affecting the stability of deuterated cotinine standards and provides evidence-based recommendations for their proper storage and handling.

Recommended Storage and Handling Conditions

The stability of deuterated cotinine standards is contingent on appropriate storage conditions, both in solid form and in solution. The primary goals are to prevent chemical degradation and to minimize the risk of deuterium-hydrogen (H/D) exchange.[4][6]

Solid Standards

Lyophilized or solid deuterated cotinine is generally stable for extended periods when stored correctly.

-

Temperature: For long-term storage, a temperature of -20°C or colder is recommended.[4][7]

-

Atmosphere: Store in a desiccator to protect from moisture.[4] For highly sensitive compounds, storage under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidation.[3]

-

Light: Protect from light by using amber vials or storing in a dark location to prevent photodegradation.[3]

Standard Solutions

The stability of deuterated cotinine in solution is highly dependent on the choice of solvent, temperature, and pH.

-

Solvent Selection: The choice of solvent is critical. High-purity aprotic solvents such as acetonitrile are generally recommended for long-term storage of stock solutions.[4] While methanol is commonly used, its protic nature carries a slightly higher risk of H/D exchange over extended periods compared to aprotic solvents.

-

Aqueous Solutions: Aqueous or protic solvents are not recommended for long-term storage due to the significant risk of H/D exchange, especially under acidic or basic conditions.[4][8] If aqueous solutions are necessary for working standards, they should be prepared fresh for immediate use.[4]

-

Temperature: Stock solutions in organic solvents should be stored at low temperatures, typically 2-8°C for short-term use and -20°C for long-term storage.[4]

-

pH Control: If an aqueous medium is unavoidable, the pH should be maintained as close to neutral as possible to minimize the catalytic effect of H+ or OH- ions on H/D exchange.[3]

-

Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles by preparing single-use aliquots of working solutions.[9]

Summary of Recommended Storage Conditions

| Form | Storage Temperature | Environment | Recommended Solvent (for Solutions) | Shelf Life |

| Solid | -20°C or colder | Dark, Dry (Desiccator) | N/A | ≥ 4 years[7] |

| Organic Stock Solution | -20°C | Tightly sealed, amber vials | Acetonitrile, Methanol | Manufacturer-dependent; periodic verification recommended |

| Aqueous Working Solution | 2-8°C | Tightly sealed, amber vials | Buffer at neutral pH | Short-term only (hours to days); prepare fresh[4] |

Quantitative Stability Data

While specific long-term stability studies on deuterated cotinine are not extensively published, data from manufacturer technical sheets and forced degradation studies of the parent compound, nicotine, provide valuable insights into the stability of the core molecule.

Long-Term Stability of Solid Standard

Manufacturers of deuterated standards conduct stability studies to assign a shelf life to their products.

| Compound | Form | Storage Condition | Duration | Purity/Stability |

| (±)-Cotinine-d3 | Solid | -20°C | ≥ 4 years | Stable[7] |

| rac-Nicotine-d3 | Oil | 4°C, Inert atmosphere | 1 Year (Retest Date) | Purity: 90.62% (HPLC)[10] |

Note: The data for rac-Nicotine-d3 is provided for context on a related deuterated compound.

Forced Degradation Studies of Nicotine

Forced degradation studies on nicotine, the precursor to cotinine, help identify conditions that cause degradation. Cotinine is generally more stable than nicotine, but these studies reveal the molecule's potential vulnerabilities.[11] The following table summarizes results from a study where nicotine was subjected to various stress conditions.[12]

| Stress Condition | Temperature | Duration | % Nicotine Remaining |

| Hydrolytic (Acid) | 60°C | 10 Days | Stable |

| Hydrolytic (Base) | 60°C | 5 Days | 87.7 ± 0.6% |

| Oxidative (0.3% H₂O₂) ** | Room Temp. | 24 Hours | 79.2 ± 0.9% |

| Oxidative (0.03% H₂O₂) ** | Room Temp. | 3 Days | 85.7 ± 0.4% |

| Thermal (Pure Nicotine) | 60°C | 5 Days | ~93.5% |

| Photolytic | Ambient Light | 10 Days | Stable |

These results suggest that the core structure shared by nicotine and cotinine is most susceptible to degradation under basic and oxidative conditions.[12]

Experimental Protocols for Stability Assessment

A stability-indicating method is crucial for assessing the stability of a reference standard. This involves a validated analytical procedure that can accurately quantify the standard and resolve it from any potential degradation products.[13][14]

Protocol: Long-Term Stability Study of Deuterated Cotinine in Solution

Objective: To evaluate the long-term stability of a deuterated cotinine stock solution in acetonitrile.

Materials:

-

Deuterated Cotinine (solid)

-

HPLC-grade Acetonitrile

-

Volumetric flasks, pipettes

-

Amber glass HPLC vials with caps

-

Validated LC-MS/MS system

Methodology:

-

Preparation of Stock Solution:

-

Accurately weigh a sufficient amount of solid deuterated cotinine.

-

Dissolve in acetonitrile to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

-

Serially dilute to a working concentration (e.g., 10 µg/mL).

-

-

Sample Storage:

-

Aliquot the 10 µg/mL solution into multiple amber HPLC vials.

-

Divide the vials into different storage groups:

-

Group 1 (Long-Term): -20°C

-

Group 2 (Accelerated): 4°C

-

Group 3 (Ambient): 25°C

-

-

-

Testing Schedule:

-

Analytical Procedure:

-

At each time point, retrieve vials from each temperature group. Allow them to equilibrate to room temperature.

-

Analyze the samples using a validated stability-indicating LC-MS/MS method.

-

Monitor for:

-

Purity: The peak area of the deuterated cotinine.

-

Degradation Products: Appearance of any new peaks in the chromatogram.

-

Isotopic Purity: The mass-to-charge ratio to ensure no significant H/D exchange has occurred.

-

-

-

Data Evaluation:

-

Compare the peak area of the stored samples to the initial (Time 0) sample.

-

Calculate the percentage of the standard remaining.

-

Establish acceptance criteria (e.g., purity should not fall below 98%).

-

Protocol: Forced Degradation Study

Objective: To identify potential degradation pathways and products of deuterated cotinine.

Methodology:

-

Prepare solutions of deuterated cotinine (e.g., 100 µg/mL) in various stress media.

-

Acid Hydrolysis: 0.1 M HCl, heat at 60°C for 48 hours.

-

Base Hydrolysis: 0.1 M NaOH, heat at 60°C for 24 hours.

-

Oxidation: 3% H₂O₂, store at room temperature for 24 hours.

-

Thermal Degradation: Heat the solid standard at 60°C for 7 days.

-

Photodegradation: Expose a solution to a light source (UV and visible) as per ICH Q1B guidelines.[15]

-

After exposure, neutralize the acidic and basic samples.

-

Analyze all samples by LC-MS/MS to identify and quantify any degradation products.[16]

Visualizations: Workflows and Pathways

Experimental Workflow for Stability Testing

The following diagram illustrates a comprehensive workflow for conducting a stability study of a deuterated standard.

Caption: Workflow for a long-term stability study of a deuterated standard.

Potential Degradation Pathways of Cotinine

Based on known metabolic pathways and forced degradation studies of related compounds, cotinine can degrade through oxidation and hydrolysis. The primary metabolic pathway involves hydroxylation.[17] Microbial degradation can also lead to ring opening.[18]

Caption: Potential chemical and metabolic degradation pathways for cotinine.

Conclusion

The integrity of deuterated cotinine standards is paramount for accurate bioanalytical research. As a solid, cotinine-d3 is highly stable when stored at -20°C, protected from light and moisture.[7] In solution, stability is best maintained by using high-purity aprotic solvents like acetonitrile, storing at -20°C, and minimizing freeze-thaw cycles. The use of aqueous solutions for long-term storage should be avoided to prevent deuterium-hydrogen exchange.[4] Regular verification of the purity and isotopic integrity of stock solutions is a critical component of laboratory quality control. By adhering to the storage conditions and handling protocols outlined in this guide, researchers can ensure the continued accuracy and reliability of their quantitative analyses involving deuterated cotinine.

References

- 1. Cotinine | C10H12N2O | CID 854019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mjas.analis.com.my [mjas.analis.com.my]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. waters.com [waters.com]

- 6. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 7. caymanchem.com [caymanchem.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. biopharmaconsultinggroup.com [biopharmaconsultinggroup.com]

- 10. lgcstandards.com [lgcstandards.com]

- 11. Cotinine Hydroxylase CotA Initiates Biodegradation of Wastewater Micropollutant Cotinine in Nocardioides sp. Strain JQ2195 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Stability Indicating HPLC Method to Determine Actual Content and Stability of Nicotine within Electronic Cigarette Liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ajrconline.org [ajrconline.org]

- 14. ema.europa.eu [ema.europa.eu]

- 15. ICH Official web site : ICH [ich.org]

- 16. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 17. Nicotine Chemistry, Metabolism, Kinetics and Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Characterization of cotinine degradation in a newly isolated Gram-negative strain Pseudomonas sp. JH-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantitative Analysis of Hydroxycotinine in Human Urine by LC-MS/MS using (Rac)-Hydroxycotinine-d3

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of trans-3'-hydroxycotinine in human urine. The method utilizes a stable isotope-labeled internal standard, (Rac)-Hydroxycotinine-d3, to ensure high accuracy and precision by correcting for matrix effects and variability in sample processing.[1][2] Sample preparation is streamlined using a simple liquid-liquid extraction or solid-phase extraction protocol, followed by a rapid chromatographic separation. This method is suitable for researchers, scientists, and drug development professionals requiring reliable quantification of a key nicotine metabolite.

Introduction

Nicotine is the primary psychoactive component of tobacco, and its metabolism is a key area of study in toxicology and clinical research. Cotinine and its major metabolite, trans-3'-hydroxycotinine, are widely used as biomarkers for assessing tobacco smoke exposure due to their longer half-lives compared to nicotine.[3][4] Accurate and precise quantification of these metabolites is crucial for understanding nicotine metabolism and its physiological effects. LC-MS/MS has become the gold standard for this analysis due to its high sensitivity and specificity.[5] The use of deuterated internal standards, such as (Rac)-Hydroxycotinine-d3, is essential for mitigating matrix effects and ensuring reliable quantification in complex biological matrices like urine.[1][2][6] This application note provides a detailed protocol for the analysis of trans-3'-hydroxycotinine in human urine using (Rac)-Hydroxycotinine-d3 as the internal standard.

Experimental

Materials and Reagents

-

trans-3'-hydroxycotinine (analyte)

-

(Rac)-Hydroxycotinine-d3 (internal standard)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid

-

Ammonium formate

-

Human urine (blank)

Standard and Sample Preparation

Standard Stock Solutions:

-

Prepare individual stock solutions of trans-3'-hydroxycotinine and (Rac)-Hydroxycotinine-d3 in methanol at a concentration of 1 mg/mL.[2]

-

Store stock solutions at -20°C.

Working Standard Solutions:

-

Prepare a series of working standard solutions by serially diluting the trans-3'-hydroxycotinine stock solution with a 50:50 methanol:water mixture to create calibration standards.

-

Prepare a working internal standard solution of (Rac)-Hydroxycotinine-d3 at an appropriate concentration (e.g., 100 ng/mL) in the same diluent.

Sample Preparation (Liquid-Liquid Extraction):

-

To 250 µL of urine sample, add 40 µL of the internal standard working solution.[7]

-

Add 50 µL of 5 N sodium hydroxide and vortex.[7]

-

Add 1.5 mL of a 50:50 mixture of methylene chloride:diethyl ether and stir for 1.5 minutes.[7]

-

Centrifuge at 4,000 rpm for 5 minutes.[7]

-

Transfer 1 mL of the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 35°C.[7]

-

Reconstitute the residue in 200 µL of the initial mobile phase.[7]

LC-MS/MS Method

Liquid Chromatography:

-

Column: A suitable reversed-phase column, such as a C18 or Phenyl-Hexyl column (e.g., 50 x 2.1 mm, 1.7 µm), is recommended.[8][9]

-

Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium formate.[10][11]

-

Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.[10]

-

Column Temperature: 30 - 40°C.[10]

-

Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for re-equilibration.[3]

Mass Spectrometry:

-

Instrument: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), positive ion mode.[2]

-

Scan Type: Multiple Reaction Monitoring (MRM).[5]

-

MRM Transitions: The precursor to product ion transitions for both trans-3'-hydroxycotinine and (Rac)-Hydroxycotinine-d3 should be optimized by infusing the individual standard solutions.[2] A common transition for hydroxycotinine is m/z 193.1 → m/z 80.1.[3]

Results and Discussion

Method Performance

The performance of the LC-MS/MS method should be evaluated for linearity, sensitivity, accuracy, and precision. The following tables summarize typical quantitative data reported for the analysis of hydroxycotinine in biological matrices.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

| Analyte | Matrix | Linear Range (ng/mL) | LLOQ (ng/mL) |

| trans-3'-hydroxycotinine | Urine | 10 - 1000 | 10 |

| trans-3'-hydroxycotinine | Serum | 0.50 - 1250 | 0.50 |

| trans-3'-hydroxycotinine | Plasma | 6.00 - 420 | 0.40 |

Data compiled from multiple sources for illustrative purposes.[3][8][9]

Table 2: Accuracy and Precision

| Analyte | Matrix | QC Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |

| trans-3'-hydroxycotinine | Serum | Low | <11% | <11% | ± 7% |

| Medium | <11% | <11% | ± 7% | ||

| High | <11% | <11% | ± 7% | ||

| trans-3'-hydroxycotinine | Plasma | Low | <15% | <15% | 99.9 - 109.9 |

| Medium | <15% | <15% | 99.9 - 109.9 | ||

| High | <15% | <15% | 99.9 - 109.9 |

Data compiled from multiple sources for illustrative purposes.[3][9]

Experimental Workflow

Caption: LC-MS/MS workflow for hydroxycotinine analysis.

Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of trans-3'-hydroxycotinine in human urine. The use of the deuterated internal standard, (Rac)-Hydroxycotinine-d3, is critical for achieving the high levels of accuracy and precision necessary for research and drug development applications. The straightforward sample preparation and rapid analysis time make this method suitable for high-throughput environments.

References

- 1. resolvemass.ca [resolvemass.ca]

- 2. benchchem.com [benchchem.com]

- 3. Determination of cotinine and 3-hydroxynicotinine in human serum by liquid chromatography-tandem mass spectrometry and its application - PMC [pmc.ncbi.nlm.nih.gov]

- 4. stacks.cdc.gov [stacks.cdc.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. texilajournal.com [texilajournal.com]

- 7. Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases [restek.com]

- 8. assets.fishersci.com [assets.fishersci.com]

- 9. researchgate.net [researchgate.net]

- 10. Determination of Cotinine, 3′-Hydroxycotinine and Nicotine 1′-Oxide in Urine of Passive and Active Young Smokers by LC-Orbitrap-MS/MS Technique - PMC [pmc.ncbi.nlm.nih.gov]

- 11. dshs-koeln.de [dshs-koeln.de]

Application Note: Analysis of Nicotine Metabolites in Human Urine

Abstract

This application note details robust methods for the sample preparation of human urine for the quantitative analysis of nicotine and its major metabolites, including cotinine and trans-3'-hydroxycotinine. The primary techniques covered are Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation. These methods are suitable for subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a common and highly sensitive analytical technique for this purpose.[1][2][3] This document provides detailed protocols, comparative quantitative data, and visual workflows to assist researchers, scientists, and drug development professionals in selecting and implementing the most appropriate sample preparation strategy for their analytical needs.

Introduction

Nicotine, the primary psychoactive alkaloid in tobacco, is extensively metabolized in humans, with about 70% being converted to cotinine.[4] Cotinine is subsequently metabolized to other compounds, most notably trans-3'-hydroxycotinine.[1][5] Due to its longer half-life compared to nicotine (18-20 hours vs. 1-2 hours), cotinine is a widely accepted biomarker for assessing tobacco smoke exposure.[4] Accurate and reliable quantification of nicotine and its metabolites in urine is crucial for a variety of applications, including clinical and forensic toxicology, smoking cessation program monitoring, and research on the health effects of tobacco use.[2][6]

Urine is a common biological matrix for this analysis due to the high concentrations of these metabolites.[1] However, the complexity of the urine matrix necessitates an effective sample preparation step to remove interfering substances, such as salts, proteins, and phospholipids, which can adversely affect the accuracy and precision of LC-MS/MS analysis.[6] This note explores three prevalent sample preparation techniques: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation.

Sample Preparation Methods

Solid-Phase Extraction (SPE)

SPE is a highly effective and widely used technique for the cleanup and concentration of analytes from complex matrices like urine.[3][7] It offers high reproducibility and clean extracts.[8] This method utilizes a solid sorbent material to retain the analytes of interest while allowing interfering compounds to be washed away. The retained analytes are then eluted with a small volume of an appropriate solvent.

Liquid-Liquid Extraction (LLE)

LLE is a classic extraction method that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent.[4][9] This technique is effective for isolating nicotine and its metabolites from the aqueous urine matrix.

Protein Precipitation

This is a simpler and faster method often referred to as "dilute-and-shoot" in the context of LC-MS/MS analysis.[1][10] It involves adding a solvent, such as acetonitrile, to the urine sample to precipitate proteins.[1] After centrifugation, the supernatant containing the analytes is directly injected into the analytical instrument.[1] While fast, it may be more susceptible to matrix effects compared to SPE and LLE.[10]

Quantitative Data Summary

The following table summarizes the performance of the different sample preparation methods for the analysis of nicotine and its metabolites in urine.

| Analyte | Sample Preparation Method | Recovery (%) | Lower Limit of Quantitation (LLOQ) (ng/mL) | Linearity Range (ng/mL) | Reference |

| Nicotine | Solid-Phase Extraction (SPE) | > 79.3% | 1 | 1 - 1000 | [8] |

| Cotinine | Solid-Phase Extraction (SPE) | > 79.3% | 1 | 1 - 1000 | [8] |

| trans-3'-hydroxycotinine | Solid-Phase Extraction (SPE) | > 79.3% | 10 | 10 - 1000 | [8] |

| Nicotine | Liquid-Liquid Extraction (LLE) | Not Specified | ~0.4 | 2 - 5000 | [9] |

| Cotinine | Liquid-Liquid Extraction (LLE) | > 90% | 0.02 | 10 - 1000 | [4] |

| trans-3'-hydroxycotinine | Liquid-Liquid Extraction (LLE) | Not Specified | ~0.4 | 2 - 5000 | [9] |

| Cotinine | Protein Precipitation | 72 - 101% | Not Specified | Not Specified | [1] |

| trans-3'-hydroxycotinine | Protein Precipitation | 72 - 101% | Not Specified | Not Specified | [1] |

Experimental Protocols

Detailed Protocol for Solid-Phase Extraction (SPE)

This protocol is adapted from a method for the analysis of nicotine, cotinine, and trans-3-hydroxycotinine in urine using a strong cation exchange SPE cartridge.[8]

Materials:

-

Urine samples

-

SPE cartridges (e.g., Thermo Scientific™ SOLA™ CX)

-

Methanol

-

5 mM Ammonium formate, pH 2.5

-

Internal standard solution (e.g., cotinine-d3 in methanol)

-

Vortex mixer

-

Centrifuge

-

SPE vacuum manifold

Procedure:

-

Sample Pre-treatment:

-

To 1000 µL of 5 mM ammonium formate (pH 2.5), add 180 µL of blank urine.

-

For standards and quality control (QC) samples, add 10 µL of the standard spiking solution. For blank samples, add 10 µL of water.

-

Add 10 µL of the internal standard solution to all samples except the blank (add 10 µL of methanol to the blank).

-

Vortex all samples for 30 seconds.

-

Centrifuge for 5 minutes at 5000 rpm.[8]

-

-

SPE Cartridge Conditioning:

-

Apply 500 µL of methanol to the SPE cartridge.

-

Apply 500 µL of 5 mM ammonium formate (pH 2.5) to the SPE cartridge.

-

Ensure a flow rate of approximately 1 mL/min.[8]

-

-

Sample Loading:

-

Apply 1200 µL of the pre-treated sample supernatant to the conditioned SPE cartridge at a flow rate of approximately 1 mL/min.[8]

-

-

Washing:

-

Apply 1000 µL of 5 mM ammonium formate (pH 2.5) to wash the cartridge at approximately 1 mL/min.[8]

-

-

Elution:

-

Elute the analytes with an appropriate solvent (the original application note implies elution is part of the subsequent LC analysis, a common approach with online SPE. For offline SPE, a typical elution solvent would be a mixture of a strong base in an organic solvent, e.g., 5% ammonium hydroxide in methanol).

-

-

Analysis:

-

The eluate is then ready for injection into the LC-MS/MS system.

-

Visualizations

Caption: Metabolic pathway of nicotine to its major metabolites.

Caption: Experimental workflow for SPE of nicotine metabolites.

References

- 1. Determination of Cotinine, 3′-Hydroxycotinine and Nicotine 1′-Oxide in Urine of Passive and Active Young Smokers by LC-Orbitrap-MS/MS Technique - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nicotine and Cotinine Analysis in Urine by LC-MS/MS | Phenomenex [phenomenex.com]

- 4. academic.oup.com [academic.oup.com]

- 5. nyc.gov [nyc.gov]

- 6. stacks.cdc.gov [stacks.cdc.gov]

- 7. scholarscompass.vcu.edu [scholarscompass.vcu.edu]

- 8. assets.fishersci.com [assets.fishersci.com]

- 9. Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases [restek.com]

- 10. Dilute and shoot approach for toxicology testing - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Throughput Analysis of Hydroxycotinine in Human Plasma Using (Rac)-Hydroxycotinine-d3 as an Internal Standard

Abstract

This application note details a robust and sensitive method for the quantification of hydroxycotinine, a primary metabolite of nicotine, in human plasma samples. The protocol employs a rapid sample preparation technique followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a deuterated internal standard, (Rac)-Hydroxycotinine-d3, ensures high accuracy and precision, making this method suitable for clinical and research applications, including smoking cessation studies and therapeutic drug monitoring.

Introduction

Hydroxycotinine is a major metabolite of cotinine, which itself is the primary metabolite of nicotine. Its concentration in biological fluids is a reliable biomarker for assessing exposure to tobacco smoke. Accurate and high-throughput analytical methods are crucial for large-scale epidemiological studies and for evaluating the efficacy of smoking cessation therapies. The use of stable isotope-labeled internal standards, such as deuterated compounds, is the gold standard in quantitative mass spectrometry.[1] These standards exhibit nearly identical chemical and physical properties to the analyte of interest, co-eluting during chromatography and experiencing similar ionization effects, which allows for effective correction of matrix effects and variations in sample processing and instrument response.[1][2] (Rac)-Hydroxycotinine-d3 serves as an ideal internal standard for the quantification of hydroxycotinine due to these properties.

This protocol outlines a validated method for the determination of hydroxycotinine in human plasma using protein precipitation for sample cleanup, followed by LC-MS/MS analysis.

Experimental Protocol

Materials and Reagents

-

(Rac)-Hydroxycotinine (Analyte)

-

(Rac)-Hydroxycotinine-d3 (Internal Standard)[3]

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate

-

Ultrapure water

-

Human plasma (blank, from a certified vendor)

-

Polypropylene microcentrifuge tubes (1.5 mL)

-

Pipettes and tips

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source[4]

Preparation of Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of hydroxycotinine and (Rac)-Hydroxycotinine-d3 in methanol.

-

Working Standard Solutions: Serially dilute the hydroxycotinine stock solution with a 50:50 methanol:water mixture to prepare working standards for the calibration curve and quality control (QC) samples.

-

Internal Standard Working Solution (100 ng/mL): Dilute the (Rac)-Hydroxycotinine-d3 stock solution in methanol.

-

Precipitation Solvent: Acetonitrile with 0.1% formic acid.

Sample Preparation

-

Aliquoting: To a 1.5 mL polypropylene microcentrifuge tube, add 50 µL of human plasma sample, calibration standard, or QC sample.

-

Internal Standard Spiking: Add 10 µL of the 100 ng/mL (Rac)-Hydroxycotinine-d3 internal standard working solution to each tube.

-

Protein Precipitation: Add 200 µL of the cold precipitation solvent (acetonitrile with 0.1% formic acid) to each tube.

-

Vortexing: Vortex the tubes vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the tubes at 14,000 rpm for 5 minutes to pellet the precipitated proteins.[4]

-

Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial.

-

Injection: Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.

LC-MS/MS Analysis

The following are typical starting conditions and may require optimization for specific instrumentation.

Liquid Chromatography Parameters

| Parameter | Value |

| Column | C18 or Phenyl-Hexyl column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to 5% B and re-equilibrate for 1 minute. |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

Mass Spectrometry Parameters

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 400 °C |

| Gas Flow Rates | Optimize for specific instrument |

MRM Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Hydroxycotinine | 193.1 | 80.1 | 25 |

| (Rac)-Hydroxycotinine-d3 | 196.1 | 80.1 | 25 |

Data Presentation

The following table summarizes typical validation parameters for a method of this nature.

| Parameter | Result |

| Linearity Range | 0.5 - 500 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |

| Intra-day Precision (%CV) | < 15% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (% Recovery) | 85 - 115% |

| Matrix Effect | Minimal, corrected by internal standard |

| Extraction Recovery | > 80% |

Workflow Diagram

Caption: Workflow for the analysis of hydroxycotinine in plasma.

Signaling Pathway Diagram (Metabolism)

Caption: Metabolic pathway of nicotine to hydroxycotinine.

Conclusion

The described LC-MS/MS method utilizing (Rac)-Hydroxycotinine-d3 as an internal standard provides a reliable, sensitive, and high-throughput means of quantifying hydroxycotinine in human plasma. The simple protein precipitation sample preparation procedure allows for rapid processing of a large number of samples, making it an ideal approach for clinical research and routine analytical testing.

References

- 1. resolvemass.ca [resolvemass.ca]

- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 3. Simultaneous and Sensitive Measurement of Nicotine, Cotinine, trans-3’-Hydroxycotinine and Norcotinine in Human Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Application Note: Quantitative Analysis of trans-3'-Hydroxycotinine in Meconium by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction